molecular formula C18H25NO4S B1665499 ANILINE, p-(5-PHENYLPENTYLOXY)-, METHANESULFONATE CAS No. 101865-16-1

ANILINE, p-(5-PHENYLPENTYLOXY)-, METHANESULFONATE

Cat. No.: B1665499
CAS No.: 101865-16-1
M. Wt: 351.5 g/mol
InChI Key: IOZMTNGOEBYEPS-UHFFFAOYSA-N
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Description

Aniline, p-(5-phenylpentyloxy)-, methanesulfonate: is a bioactive chemical compound with the molecular formula C18H25NO4S and a molecular weight of 351.5 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of aniline, p-(5-phenylpentyloxy)-, methanesulfonate typically involves the reaction of aniline derivatives with appropriate alkylating agents under controlled conditions. The specific synthetic routes and reaction conditions may vary depending on the desired purity and yield of the final product .

Industrial Production Methods

Industrial production methods for this compound involve large-scale chemical synthesis processes. These methods often utilize advanced techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) to ensure the purity and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Aniline, p-(5-phenylpentyloxy)-, methanesulfonate undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield corresponding quinones, while reduction reactions may produce amines.

Scientific Research Applications

Aniline, p-(5-phenylpentyloxy)-, methanesulfonate has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with various biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of aniline, p-(5-phenylpentyloxy)-, methanesulfonate involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context of its use. The compound may act on enzymes, receptors, or other biomolecules to exert its effects.

Comparison with Similar Compounds

Similar Compounds

Some similar compounds to aniline, p-(5-phenylpentyloxy)-, methanesulfonate include:

    Aniline derivatives: Compounds with similar structural features and functional groups.

    Phenylpentyloxy compounds: Molecules with similar alkyl chains and aromatic rings.

Uniqueness

This compound is unique due to its specific combination of functional groups and its potential bioactivity. This uniqueness makes it a valuable compound for various scientific research applications.

Properties

CAS No.

101865-16-1

Molecular Formula

C18H25NO4S

Molecular Weight

351.5 g/mol

IUPAC Name

methanesulfonic acid;4-(5-phenylpentoxy)aniline

InChI

InChI=1S/C17H21NO.CH4O3S/c18-16-10-12-17(13-11-16)19-14-6-2-5-9-15-7-3-1-4-8-15;1-5(2,3)4/h1,3-4,7-8,10-13H,2,5-6,9,14,18H2;1H3,(H,2,3,4)

InChI Key

IOZMTNGOEBYEPS-UHFFFAOYSA-N

SMILES

CS(=O)(=O)[O-].C1=CC=C(C=C1)CCCCCOC2=CC=C(C=C2)[NH3+]

Canonical SMILES

CS(=O)(=O)O.C1=CC=C(C=C1)CCCCCOC2=CC=C(C=C2)N

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Aniline, p-(5-phenylpentyloxy)-, methanesulfonate

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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